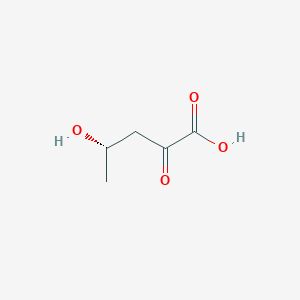
(4S)-4-hydroxy-2-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-4-Hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxopentanoate, is an organic compound with the molecular formula C5H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: (S)-4-Hydroxy-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of pyruvate and acetaldehyde, followed by enzymatic resolution to obtain the (S)-enantiomer. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of (4S)-4-hydroxy-2-oxopentanoic acid may involve biocatalytic processes using specific enzymes that facilitate the conversion of precursor molecules. These processes are optimized for high yield and purity, often employing immobilized enzymes and continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions: (S)-4-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopentanoic acid.
Reduction: The keto group can be reduced to form (S)-4-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 2,4-Dioxopentanoic acid.
Reduction: (S)-4-Hydroxy-2-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-4-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the context of amino acid biosynthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (4S)-4-hydroxy-2-oxopentanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases and transaminases, which catalyze its conversion into other biologically active compounds. The molecular targets and pathways involved include the citric acid cycle and amino acid metabolism, where it plays a crucial role in energy production and biosynthesis.
類似化合物との比較
®-4-Hydroxy-2-oxopentanoic acid: The enantiomer of (4S)-4-hydroxy-2-oxopentanoic acid with different stereochemistry.
2-Hydroxy-3-oxobutanoic acid: A structurally similar compound with a different carbon backbone.
4-Hydroxy-2-oxobutanoic acid: Another related compound with a shorter carbon chain.
Uniqueness: (S)-4-Hydroxy-2-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds
特性
分子式 |
C5H8O4 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC名 |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChIキー |
HFKQINMYQUXOCH-VKHMYHEASA-N |
SMILES |
CC(CC(=O)C(=O)O)O |
異性体SMILES |
C[C@@H](CC(=O)C(=O)O)O |
正規SMILES |
CC(CC(=O)C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















